molecular formula C14H12N4O2 B10836516 3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid

3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B10836516
M. Wt: 268.27 g/mol
InChI Key: CPZUCKVTDNNRCJ-UHFFFAOYSA-N
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Description

. It is a small molecular drug with significant potential in various scientific research fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and scalability, allowing for the production of significant quantities of the compound for research and application purposes .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

The compound “US10040779, Example 1” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit histone demethylase enzymes, which play a crucial role in regulating gene expression. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-{[5-fluoro-1-(2-methylpropyl)-1H-indazol-3-yl]amino}pyridine-4-carboxylic acid
  • 3-{[5-fluoro-1-(2-phenethyl)-1H-indazol-3-yl]amino}pyridine-4-carboxylic acid

Comparison: Compared to these similar compounds, “US10040779, Example 1” stands out due to its specific substitution pattern on the indazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H12N4O2/c1-18-12-5-3-2-4-10(12)13(17-18)16-11-8-15-7-6-9(11)14(19)20/h2-8H,1H3,(H,16,17)(H,19,20)

InChI Key

CPZUCKVTDNNRCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)NC3=C(C=CN=C3)C(=O)O

Origin of Product

United States

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